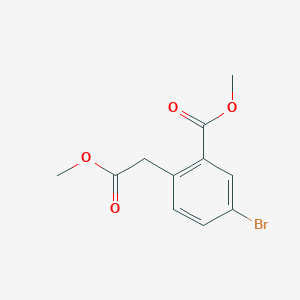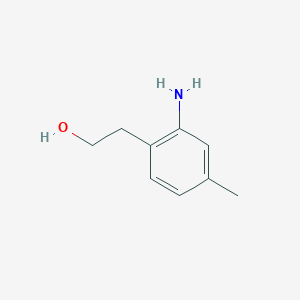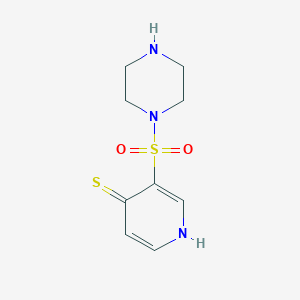
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with ethoxycarbonyl, ethyl, and methyl groups, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method includes the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, followed by alkylation to introduce the ethyl and methyl groups. The boronic acid group can then be introduced via a borylation reaction using a suitable boron reagent .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles/Electrophiles: For substitution reactions on the pyrazole ring.
Major Products
Coupled Products: From Suzuki–Miyaura coupling.
Boronic Esters/Borates: From oxidation reactions.
Substituted Pyrazoles: From substitution reactions.
Aplicaciones Científicas De Investigación
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but lacks the pyrazole ring.
(4-Methoxyphenyl)boronic Acid: Similar in structure but with a methoxy group instead of the pyrazole ring.
(3-Carboxyphenyl)boronic Acid: Contains a carboxyl group instead of the ethoxycarbonyl group.
Uniqueness
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable compound for specific synthetic applications where these properties are desired.
Propiedades
Fórmula molecular |
C9H15BN2O4 |
|---|---|
Peso molecular |
226.04 g/mol |
Nombre IUPAC |
(3-ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O4/c1-4-6-7(10(14)15)8(11-12(6)3)9(13)16-5-2/h14-15H,4-5H2,1-3H3 |
Clave InChI |
IEBYUHKGRXFNIV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N(N=C1C(=O)OCC)C)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



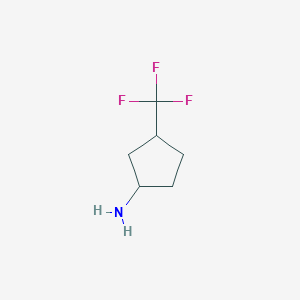

![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B11822193.png)
![N-[(4-bromo-3-methylphenyl)methoxyamino]formamide](/img/structure/B11822200.png)

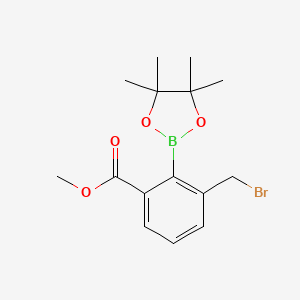
![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)

